[1-Cyano-3-(ethylsulfanyl)propan-2-yl](triphenyl)phosphanium iodide
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Overview
Description
1-Cyano-3-(ethylsulfanyl)propan-2-ylphosphanium iodide is a chemical compound known for its unique structure and properties It is composed of a cyano group, an ethylsulfanyl group, and a triphenylphosphanium iodide moiety
Preparation Methods
The synthesis of 1-Cyano-3-(ethylsulfanyl)propan-2-ylphosphanium iodide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent, followed by the introduction of the cyano and ethylsulfanyl groups. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-Cyano-3-(ethylsulfanyl)propan-2-ylphosphanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Scientific Research Applications
1-Cyano-3-(ethylsulfanyl)propan-2-ylphosphanium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-Cyano-3-(ethylsulfanyl)propan-2-ylphosphanium iodide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ethylsulfanyl group can undergo oxidation or reduction. The triphenylphosphanium moiety can interact with various biological molecules, influencing their function and activity. These interactions can modulate biochemical pathways and cellular processes .
Properties
CAS No. |
141973-97-9 |
---|---|
Molecular Formula |
C24H25INPS |
Molecular Weight |
517.4 g/mol |
IUPAC Name |
(1-cyano-3-ethylsulfanylpropan-2-yl)-triphenylphosphanium;iodide |
InChI |
InChI=1S/C24H25NPS.HI/c1-2-27-20-24(18-19-25)26(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17,24H,2,18,20H2,1H3;1H/q+1;/p-1 |
InChI Key |
ODBNTJRCKUJARF-UHFFFAOYSA-M |
Canonical SMILES |
CCSCC(CC#N)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
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